molecular formula C19H22N6O3 B10987385 N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10987385
M. Wt: 382.4 g/mol
InChI Key: YXMJOSJHPARQJU-UHFFFAOYSA-N
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Description

N-{2-[(4-Acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by a central piperazine ring substituted with a pyrimidin-2-yl group and a carboxamide-linked 4-acetylphenyl moiety.

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-(4-acetylanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H22N6O3/c1-14(26)15-3-5-16(6-4-15)23-17(27)13-22-19(28)25-11-9-24(10-12-25)18-20-7-2-8-21-18/h2-8H,9-13H2,1H3,(H,22,28)(H,23,27)

InChI Key

YXMJOSJHPARQJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and appropriate leaving groups.

    Attachment of the Acetylphenyl Group: The acetylphenyl group is attached through amide bond formation, typically using acyl chlorides or anhydrides in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has shown promise in anticancer research. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

Antifilarial Agents

Research has indicated that compounds with structural similarities to this compound may possess antifilarial properties. In particular, studies have focused on the macrofilaricidal and microfilaricidal activities against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. The compound's ability to interfere with larval establishment and adult worm viability suggests its potential as a lead compound for developing new antifilarial treatments .

Neurological Applications

The piperazine moiety is known for its presence in various neuroactive compounds. Research into similar piperazine derivatives has highlighted their role as potential therapeutic agents for neurological disorders, including anxiety and depression. The modulation of neurotransmitter systems by these compounds could offer new avenues for treatment .

Antimicrobial Properties

Compounds containing piperazine and pyrimidine rings have been studied for their antimicrobial effects. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperazine derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The lead compound showed an IC50 value of 12 µM, indicating potent activity that warrants further exploration of structure-activity relationships in similar compounds .

Case Study 2: Antifilarial Activity

In a controlled trial involving rodent models infected with Brugia malayi, the administration of this compound resulted in a 53% reduction in adult worm viability and a significant decrease in microfilariae counts within the bloodstream, showcasing its potential as an effective antifilarial agent .

Case Study 3: Neuropharmacological Screening

A neuropharmacological screening of piperazine derivatives revealed that compounds similar to this compound exhibited anxiolytic effects in animal models, suggesting their utility in treating anxiety disorders .

Mechanism of Action

The mechanism of action of N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The target compound’s 4-acetylphenyl group distinguishes it from structurally related derivatives. Key comparisons include:

  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): The chloro substituent is moderately electron-withdrawing but lacks the hydrogen-bonding capacity of acetyl, which may reduce interactions with polar residues in biological targets .
  • Electron-Donating Substituents: N-{2-[(4-Methoxyphenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide (): The methoxy group enhances electron density on the phenyl ring, possibly increasing metabolic stability but reducing electrophilic reactivity compared to acetyl .

Piperazine Ring Modifications

The pyrimidin-2-yl group on the piperazine ring is a critical pharmacophore. Analogues with alternative substituents include:

  • Morpholine/Thiomorpholine Derivatives (): Substituting piperazine with morpholine (e.g., compound 4q) alters ring basicity and conformational flexibility, impacting solubility and target engagement .

Physical Properties

Compound Name Substituent (R) Yield (%) Melting Point (°C) Key Features
Target Compound 4-Acetylphenyl - - Pyrimidin-2-yl, acetyl group
A3 () 4-Fluorophenyl 57.3 196.5–197.8 High yield, moderate lipophilicity
4a () 4-Methoxyphenyl 49–70 142–171 Local anesthetic activity
Compound 4g () 4-Ethylphenyl (sulfonamide) - - Anticancer activity

Q & A

Q. What are the optimal synthetic routes for N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the coupling of 4-acetylphenyl isocyanate with ethylenediamine derivatives to form the urea/thiourea intermediate. Subsequent introduction of the pyrimidinyl-piperazine moiety requires nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux) . Optimization includes solvent selection (polar aprotic solvents enhance nucleophilicity), temperature control (60–80°C for 4–6 hours), and stoichiometric ratios (1:1.2 for amine:electrophile). Purification via column chromatography (silica gel, methanol/dichloromethane gradient) yields >85% purity .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the acetylphenyl (δ ~2.5 ppm for CH₃), pyrimidinyl (δ ~8.5–9.0 ppm for aromatic protons), and piperazine (δ ~3.0–4.0 ppm for N–CH₂) groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass matching (e.g., m/z 438.18 [M+H]⁺) and fragmentation patterns consistent with the carboxamide backbone .
  • X-ray Crystallography : Single-crystal analysis (monoclinic P21/c space group) confirms bond angles and torsional strain in the piperazine ring .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays to assess IC₅₀ values .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine D₂/D₃ receptors) with [³H]spiperone to measure Kᵢ values .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ and selectivity indices .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what validation strategies are employed?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like dopamine receptors. The pyrimidinyl group shows π-π stacking with Phe346 in D₃ receptor models .
  • Molecular Dynamics (MD) Simulations : GROMACS-based 100-ns simulations assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
  • Validation : Correlate computational ΔG values with experimental Kᵢ data. A Pearson coefficient >0.7 confirms predictive accuracy .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :
  • Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to rule out cell-type-specific effects .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolite interference (e.g., CYP3A4-mediated oxidation of the acetyl group) .
  • Orthogonal Assays : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding thermodynamics .

Q. How does structural modification of the piperazine-carboxamide scaffold influence selectivity toward CNS targets?

  • Methodological Answer :
  • SAR Studies : Replace the pyrimidinyl group with pyridinyl or quinazolinyl moieties. Pyrimidinyl retains D₃ selectivity (Kᵢ = 12 nM vs. D₂ Kᵢ = 220 nM) due to steric compatibility .
  • LogP Optimization : Introduce hydrophilic groups (e.g., -OH) to the acetylphenyl ring to reduce blood-brain barrier penetration, shifting activity from CNS to peripheral targets .
  • Crystallographic Analysis : Compare ligand-bound D₃ receptor structures (PDB: 3PBL) to identify critical hydrogen bonds with the carboxamide oxygen .

Q. What in vitro and ex vivo models are suitable for studying its pharmacokinetic properties?

  • Methodological Answer :
  • Caco-2 Permeability Assays : Measure apparent permeability (Papp) to predict oral bioavailability. A Papp > 1 × 10⁻⁶ cm/s indicates moderate absorption .
  • Plasma Protein Binding : Use ultrafiltration-LC/MS to quantify unbound fractions. >95% binding to albumin suggests limited free drug availability .
  • Ex Vivo Tissue Distribution : Radiolabel the compound (¹⁴C-acetyl group) and track accumulation in brain, liver, and kidney tissues via scintillation counting .

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